1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine
Description
Properties
IUPAC Name |
2-methyl-5-[(1-methylpiperidin-2-yl)methoxy]-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-8-11-12-10(15-8)14-7-9-5-3-4-6-13(9)2/h9H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCIPMYKHZAMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OCC2CCCCN2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method includes the reaction of 1-methylpiperidine with 5-methyl-1,3,4-thiadiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the thiadiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles like amines or thiols replace the oxygen atom.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction .
Scientific Research Applications
Pharmacological Applications
1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine has shown promise in various pharmacological studies:
- Antimicrobial Activity : Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have been tested against various bacterial strains and have shown effective inhibition, making them candidates for developing new antibiotics .
- Anticancer Properties : Some studies have highlighted the potential of thiadiazole derivatives in cancer therapy. The ability of these compounds to induce apoptosis in cancer cells has been documented, suggesting that this compound could be explored further for anticancer drug development .
Table 1: Summary of Pharmacological Studies
| Study Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Induces apoptosis in various cancer cell lines |
Agrochemical Applications
The compound also finds applications in the field of agrochemicals:
- Herbicidal Activity : Research has indicated that thiadiazole derivatives can serve as herbicides. They exhibit selective toxicity towards specific weeds while being less harmful to crops. This selectivity is crucial for developing sustainable agricultural practices .
- Pesticide Formulation : The incorporation of this compound into pesticide formulations has been studied for enhancing efficacy against pests while minimizing environmental impact .
Table 2: Agrochemical Applications
| Application Type | Description | Reference |
|---|---|---|
| Herbicide | Selective toxicity towards certain weed species | |
| Pesticide | Enhances effectiveness in pest control formulations |
Materials Science Applications
In materials science, the unique properties of this compound are being investigated for:
- Polymer Synthesis : The compound can act as a monomer or additive in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .
- Nanocomposites : Research into nanocomposites utilizing this compound suggests potential improvements in electrical conductivity and thermal resistance. Such materials could be applicable in electronics and aerospace industries .
Table 3: Materials Science Applications
Mechanism of Action
The mechanism of action of 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can disrupt DNA replication processes, making it effective against bacterial and cancer cells. The compound may also inhibit specific enzymes involved in metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methyl-2-{[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]methyl}piperidine and related compounds:
Key Observations :
Heterocycle Variations :
- Replacement of 1,3,4-thiadiazole with 1,3,4-oxadiazole (e.g., compound from ) introduces differences in electronic properties and hydrogen-bonding capacity, which may influence receptor binding or solubility.
- 1,2,4-Oxadiazole derivatives (e.g., ) exhibit distinct ring strain and metabolic stability compared to 1,3,4-thiadiazoles.
Ether vs. Thioether Linkages: The target compound’s ether bridge (C–O–C) may confer greater hydrolytic stability than thioether (C–S–C) analogs, which are prone to oxidation .
Biological Implications :
- Thiadiazole-containing compounds like FOE 5043 are leveraged in agrochemistry due to their electrophilic reactivity, suggesting the target compound could share pesticidal properties.
- Piperidine-thiadiazole hybrids may interact with central nervous system targets (e.g., ion channels or enzymes), though this requires validation .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
(Basic) Which analytical techniques are essential for confirming the structural integrity of this compound, and how are spectral data interpreted?
Methodological Answer:
Critical techniques include:
- 1H-NMR : Confirm piperidine ring protons (δ 1.2–2.8 ppm for CH2 groups; δ 3.0–3.5 ppm for N-CH3) and thiadiazole protons (δ 8.1–8.3 ppm for aromatic protons) .
- IR Spectroscopy : Identify C-O-C stretching (1050–1150 cm⁻¹) and thiadiazole ring vibrations (1450–1600 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z corresponding to the molecular weight (C10H15N3OS: 241.3 g/mol) confirm successful synthesis .
Example Spectral Data Interpretation:
- 1H-NMR (CDCl3) : A singlet at δ 2.4 ppm integrates to 3H, confirming the N-methyl group on piperidine. A triplet at δ 4.2 ppm (2H) corresponds to the methyleneoxy linker .
(Advanced) How can in silico pharmacokinetic modeling guide the optimization of this compound's bioavailability?
Methodological Answer:
QSAR Modeling : Use software like ADMET Predictor™ to correlate structural features (e.g., logP, polar surface area) with permeability and solubility. For example, reducing logP by replacing hydrophobic substituents can enhance aqueous solubility .
Docking Studies : Predict binding affinity to biological targets (e.g., bacterial enzymes or neurotransmitter receptors) using AutoDock Vina. Focus on optimizing the thiadiazole-piperidine scaffold for steric complementarity .
Metabolism Prediction : Simulate cytochrome P450 interactions to identify metabolically labile sites (e.g., methyleneoxy linker) and suggest fluorination for stability .
Q. Table 2: Key ADMET Parameters for Optimization
(Advanced) What experimental approaches are recommended to investigate the role of the thiadiazole moiety in modulating biological activity?
Methodological Answer:
Comparative SAR Studies : Synthesize analogs with oxadiazole or triazole replacements and compare antibacterial/antifungal activity. For example, thiadiazole’s sulfur atom enhances electron-withdrawing effects, improving target binding .
Molecular Dynamics Simulations : Analyze interactions between the thiadiazole ring and bacterial dihydrofolate reductase (DHFR) using GROMACS. Identify key hydrogen bonds (e.g., S···H-N) that stabilize inhibitor-enzyme complexes .
Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to validate computational predictions .
(Advanced) How should researchers address discrepancies in reported antibacterial efficacy of structurally similar piperidine-thiadiazole hybrids?
Methodological Answer:
Standardize Assay Protocols :
- Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and inoculum sizes (1–5 × 10⁵ CFU/mL) .
- Control solvent effects (e.g., DMSO ≤1% v/v) to avoid false negatives .
Purity Validation : Employ HPLC (C18 column, MeOH:H2O = 70:30) to confirm compound purity >95% before testing .
Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain potency variations .
Example Contradiction Resolution:
If Compound A shows MIC = 8 µg/mL in Study X but MIC = 32 µg/mL in Study Y:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
